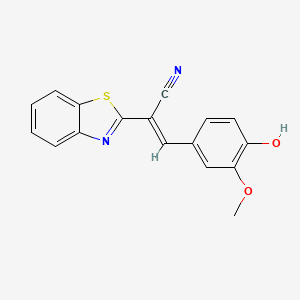

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives and has been synthesized using different methods.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole is a versatile heterocyclic compound with a wide array of pharmaceutical applications. Several benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Notably, 2-arylbenzothiazoles are potential antitumor agents, with some compounds containing the benzothiazole ring system being used clinically for treating various diseases. The structural simplicity and ease of synthesis of benzothiazole derivatives provide significant scope for developing chemical libraries to discover new chemical entities for the market. This underlines the importance of benzothiazole nuclei in drug discovery, especially the 2-arylbenzothiazole moiety under development for cancer treatment (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Structural Activity Relationship and Importance in Medicinal Chemistry

Benzothiazole (1, 3-benzothiazole) derivatives show diverse activities with less toxic effects. Their derivatives have enhanced activities, proving the benzothiazole scaffold as a crucial moiety in medicinal chemistry. Benzothiazole-containing compounds possess pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer, making it a rapidly developing and interesting compound in medicinal chemistry. This review emphasizes the importance, common synthesis methods of the benzothiazole scaffold, and its applications across various chemistry fields (Bhat & Belagali, 2020).

Benzothiazoles as Antimicrobial and Antiviral Agents

Benzothiazole derivatives have shown promise as antimicrobial and antiviral agents. The emergence of multidrug-resistant pathogens and pandemic-causing viruses like SARS-CoV-2 has highlighted the need for new therapeutic agents. Benzothiazole molecules and their derivatives have been identified as potent candidates for developing new antimicrobial or antiviral drugs for clinical use. Their diverse biological and pharmacological properties, combined with their structural variability, underscore their potential in addressing global health challenges (Elamin, Abd Elaziz, & Abdallah, 2020).

Comprehensive Review in Medicinal Chemistry

Benzothiazole and its derivatives are integral to a variety of natural products and pharmaceutical agents, showing a wide range of pharmacological properties. Their structural diversity is crucial for the search for new therapeutic agents. Numerous benzothiazole-based compounds are used clinically to treat various diseases, demonstrating the significant interest and rapid development in BTA-based medicinal chemistry. This review provides a comprehensive overview of the current developments of BTA-based compounds as anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, and other medicinal agents, highlighting their importance in the quest for new drugs and diagnostic agents (Keri, Patil, Patil, & Budagumpi, 2015).

Mechanism of Action

Target of Action

The identification of a compound’s primary target is a complex process that involves various computational and experimental methods . The primary target is the protein or other macromolecule that the compound interacts with to exert its biological effect .

Mode of Action

The mode of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile involves its interaction with its primary targets. This interaction can lead to changes in the function of the target, which can result in a biological response .

Biochemical Pathways

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile may affect various biochemical pathways. The specific pathways and their downstream effects depend on the compound’s primary targets and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile are crucial for understanding its bioavailability. These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile’s action depend on its interaction with its primary targets and the biochemical pathways it affects. These effects can include changes in cellular processes and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile. These factors can include temperature, pH, and the presence of other molecules .

properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c1-21-15-9-11(6-7-14(15)20)8-12(10-18)17-19-13-4-2-3-5-16(13)22-17/h2-9,20H,1H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCELEMZBUWHYOM-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-5-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2588792.png)

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)

![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)

![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)

![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)